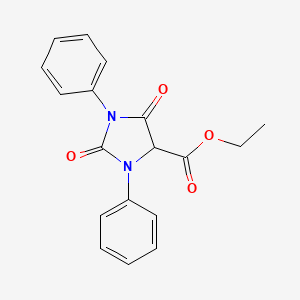
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate is a heterocyclic compound with the molecular formula C₁₈H₁₆N₂O₄. It is known for its unique structure, which includes an imidazolidine ring substituted with phenyl groups and an ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate typically involves the reaction of 2-(phenylamino)malonic acid diethyl ester with phenyl isocyanate. The reaction proceeds under mild conditions, often in the presence of a base such as triethylamine, to form the desired product . The reaction can be summarized as follows:
Reactants: 2-(phenylamino)malonic acid diethyl ester and phenyl isocyanate.
Conditions: Mild temperature, presence of a base (e.g., triethylamine).
Product: this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis route mentioned above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Formation of imides or other oxidized derivatives.
Reduction: Formation of amines or other reduced products.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate can be compared with similar compounds, such as:
Ethyl 3-methyl-4,5-dioxo-1,2-diphenylpyrrolidine-3-carboxylate: Similar structure but with a pyrrolidine ring instead of an imidazolidine ring.
Indole derivatives: These compounds also contain heterocyclic rings and are known for their biological activity.
The uniqueness of this compound lies in its specific imidazolidine ring structure and the presence of phenyl groups, which confer distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
56598-97-1 |
|---|---|
Molekularformel |
C18H16N2O4 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
ethyl 2,5-dioxo-1,3-diphenylimidazolidine-4-carboxylate |
InChI |
InChI=1S/C18H16N2O4/c1-2-24-17(22)15-16(21)20(14-11-7-4-8-12-14)18(23)19(15)13-9-5-3-6-10-13/h3-12,15H,2H2,1H3 |
InChI-Schlüssel |
PZQFVUZSLOYVAJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C(=O)N(C(=O)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


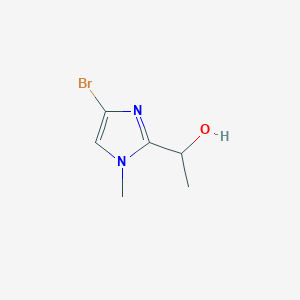




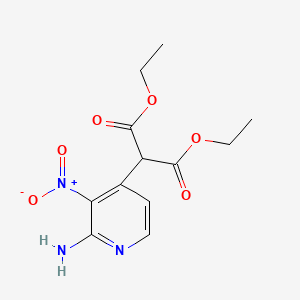
![n-Biphenyl-2-yl-n-[(4-methylphenyl)sulfonyl]alanine](/img/structure/B13989571.png)
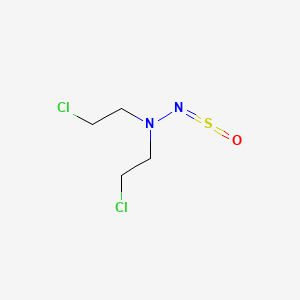

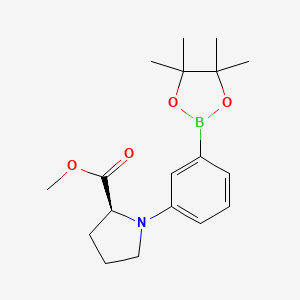



![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
